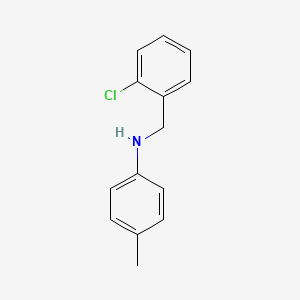
2-chloro-N-ethyl-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethyl, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-4-fluoroaniline typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2-chloro-4-fluoronitrobenzene with ethylamine under reducing conditions to yield the desired aniline derivative . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of triethylamine as an acid-binding agent and chloroacetyl chloride as a reagent has also been reported for the preparation of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-ethyl-4-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroso or nitro compounds .
Applications De Recherche Scientifique
2-chloro-N-ethyl-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: The compound is employed in the production of agrochemicals and dyes.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and ligands for receptor studies.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-4-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: A precursor to various pharmaceuticals and agrochemicals.
2-Fluoroaniline: Known for its use in the synthesis of dyes and pigments.
4-chloro-N-ethyl-2-fluoroaniline: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
2-chloro-N-ethyl-4-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal and industrial chemistry, where specific interactions with molecular targets are required .
Propriétés
Formule moléculaire |
C8H9ClFN |
|---|---|
Poids moléculaire |
173.61 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-4-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
Clé InChI |
DOKIJGWKNQOHAU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12109339.png)



![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)



![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)


